(2E)-3-(3,4-dimethoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}prop-2-enamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3,4-dimethoxyphenyl group conjugated via an (E)-configured propenamide linker to the pyrimidinone core. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their kinase inhibitory properties, particularly in targeting enzymes like cyclin-dependent kinases (CDKs) or tyrosine kinases .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-30-18-10-8-15(12-19(18)31-2)9-11-20(28)25-26-14-23-21-17(22(26)29)13-24-27(21)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,25,28)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHWAGSIVZVQOD-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidinyl core, followed by the introduction of the dimethoxyphenyl group and the acrylamide moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-dimethoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as effective anticancer agents. The compound has shown promising results in inhibiting various cancer cell lines.
Antiviral Properties
Beyond anticancer applications, there is emerging evidence suggesting that pyrazolo[3,4-d]pyrimidine derivatives may possess antiviral properties. These compounds have been investigated for their ability to inhibit viral replication.
Case Studies
In a review focused on heterocyclic compounds with antiviral properties, several derivatives were synthesized and tested for efficacy against viruses like herpes simplex virus type 1 (HSV-1). While specific data on the compound is limited, similar structures have demonstrated significant inhibition rates against viral replication .
Synthesis and Structure
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}prop-2-enamide typically involves multi-step reactions starting from readily available precursors. The structural features that contribute to its biological activity include the presence of the dimethoxyphenyl group and the pyrazolo[3,4-d]pyrimidine scaffold.
Synthetic Route Overview
- Starting Materials : Utilize appropriate aryl thiols and malononitrile derivatives.
- Reactions : Conduct microwave-assisted coupling reactions followed by cyclization.
- Purification : Employ chromatographic techniques to isolate the target compound.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}prop-2-enamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs and their differences are summarized below:
Pharmacokinetic and Physicochemical Properties
Comparative analysis of key properties (hypothetical data based on structural trends):
| Property | Target Compound | 3-Chlorophenyl Analog | Ethoxy-Pyridine Analog |
|---|---|---|---|
| LogP | ~3.2 | ~3.8 | ~2.5 |
| Molecular Weight (g/mol) | 433.4 | 425.9 | 438.5 |
| Hydrogen Bond Acceptors | 7 | 6 | 9 |
| Aqueous Solubility (µM) | ~15 | ~8 | ~50 |
The 3-chlorophenyl analog’s higher logP suggests increased membrane permeability but may reduce solubility. The ethoxy-pyridine analog’s lower logP and higher solubility align with its polar substituents, favoring oral bioavailability .
Methodological Considerations in Similarity Assessment
- Fingerprint-Based Similarity : Tanimoto coefficients (e.g., MACCS fingerprints) quantify structural overlap. For example, the target compound and its 3-chlorophenyl analog may share >85% similarity due to conserved core and linker .
- Activity Cliffs: Minor substitutions (e.g., methoxy → ethoxy) can drastically alter bioactivity, emphasizing the need for 3D pharmacophore modeling .
- Cross-Reactivity: Antibodies in immunoassays may recognize the pyrazolo[3,4-d]pyrimidinone core but discriminate against analogs with bulky substituents (e.g., dipyridopyrimidines) .
Biological Activity
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}prop-2-enamide belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent research findings.
Anticancer Activity
Pyrazolo[3,4-d]pyrimidines are known for their potential as anticancer agents due to their ability to inhibit eukaryotic protein kinases. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings
- Cell Line Testing : The compound was tested against human hepatoma HepG2, breast cancer MCF-7, lung cancer A549, and prostate cancer PC-3 cell lines using the MTT assay. Results indicated significant anti-proliferative activity with an IC50 value of 1.74 µM for certain analogs .
- Mechanism of Action : The anticancer efficacy is attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways .
Comparative Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| (2E)-3-(3,4-dimethoxyphenyl)-N-{...} | HepG2 | 1.74 | |
| Pyrazolo[3,4-d]pyrimidine Analog 1d | MCF-7 | 1.74 | |
| Pyrazolo[3,4-d]pyrimidine Analog 2 | A549 | 26.00 |
Antimicrobial Activity
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have shown promising antimicrobial activity against various bacterial strains.
Research Insights
- Bacterial Targets : The compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The evaluation involved assessing the compound's interaction with clinically relevant antibiotics such as ampicillin and kanamycin .
- Dual Activity : The ability to act as both an anticancer and antimicrobial agent is particularly beneficial in cancer therapy where patients are susceptible to infections due to immunosuppression .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidines is influenced by their structural features. Variations in substituents at key positions can significantly alter their potency.
Notable Substituents
- Electron Donating Groups : Substituents like methoxy groups enhance the reactivity and bioactivity of the compounds by stabilizing certain intermediates during synthesis .
- Positioning : The position of substituents on the pyrazolo ring affects both anticancer and antibacterial activities .
Case Studies
Several studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Ali et al. (2003) : Reported on the inhibition of S. aureus DNA polymerase III by pyrazolo derivatives, showcasing their potential in treating bacterial infections in cancer patients .
- Recent Advances (2020) : A library of pyrazolo derivatives was synthesized and evaluated for both anticancer and antibacterial properties, demonstrating significant reductions in tumor volumes in vivo while inhibiting bacterial growth .
Q & A
Q. What are the standard synthetic routes for (2E)-3-(3,4-dimethoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}prop-2-enamide?
The synthesis typically involves multi-step protocols starting with pyrazolo[3,4-d]pyrimidine core formation. Key steps include:
- Cyclization : Precursors like pyrazole derivatives react with substituted phenyl groups under reflux conditions in polar solvents (e.g., ethanol, DMSO) .
- Amidation : The enamide side chain is introduced via coupling reactions using catalysts like triethylamine or carbodiimides .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency, while temperature control (60–100°C) minimizes side reactions .
Q. How is the compound’s structure characterized?
Structural validation employs:
- NMR spectroscopy : 1H/13C NMR identifies proton environments, confirming substituent positions (e.g., methoxy groups at 3,4-positions on the phenyl ring) .
- Mass spectrometry (HRMS) : Determines molecular weight (e.g., [M+H]+ ion at m/z 459.15) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and confirms the (2E)-configuration of the enamide moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Optimization strategies include:
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify critical factors like solvent polarity, temperature, and catalyst loading .
- Continuous-flow reactors : Enhance reproducibility and scalability for multi-step syntheses, reducing side-product formation .
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) improve coupling efficiency in amidation steps .
Q. Table 1: Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 70–90°C | ↑↑ (20–30%) | |
| Solvent (Polarity) | DMSO > Ethanol | ↑↑ (15–25%) | |
| Catalyst Loading | 5–10 mol% TEA | ↑ (10–15%) |
Q. How can researchers validate the compound’s biological activity and target engagement?
Methodologies include:
- Kinase inhibition assays : Measure IC50 values against cancer-related targets (e.g., EGFR, VEGFR) using fluorescence polarization .
- Cellular uptake studies : Radiolabeled analogs (e.g., 3H/14C) quantify intracellular accumulation in tumor cell lines .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding interactions with active sites, validated via mutagenesis .
Q. How to address contradictions in reported biological activities across studies?
Discrepancies may arise from:
- Assay variability : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Structural analogs : Compare activities of derivatives (Table 2) to isolate substituent effects .
- Pharmacokinetic factors : Assess bioavailability differences via in vivo PK/PD modeling .
Q. Table 2: Bioactivity of Structural Analogs
| Analog Substituents | Target IC50 (nM) | Activity Trend | Reference |
|---|---|---|---|
| 3,4-Dimethoxyphenyl | EGFR: 48 ± 5 | Potent inhibition | |
| 4-Nitrophenyl (prop-2-enamide) | VEGFR: 120 ± 10 | Moderate inhibition | |
| 3-Chlorophenyl (pyrazolo core) | EGFR: 320 ± 25 | Weak inhibition |
Mechanistic and Methodological Questions
Q. What experimental approaches elucidate the compound’s mechanism of action in anticancer studies?
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) quantifies cell death induction .
- Western blotting : Detects downstream biomarkers (e.g., cleaved caspase-3, PARP) post-treatment .
- Transcriptomic profiling : RNA-seq identifies differentially expressed genes in treated vs. control cells .
Q. How can researchers mitigate degradation during in vitro assays?
- pH stabilization : Use buffered media (pH 7.4) to prevent hydrolysis of the enamide group .
- Light protection : Store solutions in amber vials to avoid photodegradation .
- Protease inhibitors : Add cocktail inhibitors (e.g., PMSF) to cell lysates .
Structural and Computational Questions
Q. What computational tools predict the compound’s reactivity and stability?
- DFT calculations : Gaussian 09 models transition states for hydrolysis or oxidation pathways .
- Molecular dynamics (MD) : GROMACS simulates solvation effects and conformational stability .
- ADMET prediction : SwissADME forecasts metabolic liabilities (e.g., CYP450 interactions) .
Data Reproducibility and Cross-Validation
Q. How to ensure reproducibility in biological assays?
- Standardized protocols : Follow NIH guidelines for cell line authentication and assay controls .
- Inter-laboratory validation : Collaborate to replicate key findings (e.g., kinase inhibition) .
- Open-data practices : Share raw spectra and crystallographic data via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
